molecular formula C17H15BrN2O B12017367 (3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-83-1

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12017367
CAS No.: 618441-83-1
M. Wt: 343.2 g/mol
InChI Key: QMVKLYJALOCVCS-UHFFFAOYSA-N
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Description

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a tolyl group, and a pyrazolylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: 4-phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol: Similar structure with a fluorophenyl group instead of a tolyl group.

    4-Bromobenzyl alcohol: Contains a bromophenyl group and a methanol group but lacks the pyrazole ring.

Uniqueness

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both a bromophenyl group and a tolyl group attached to the pyrazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

618441-83-1

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

[3-(4-bromophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15BrN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3

InChI Key

QMVKLYJALOCVCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO

Origin of Product

United States

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